

An In-depth Technical Guide to the Physical Properties of (7-Bromoheptyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Bromo-7-phenylheptane*

Cat. No.: *B1273157*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of (7-Bromoheptyl)benzene. Due to the limited availability of experimental data for this specific compound, this guide employs established group contribution methods to estimate its key physical characteristics, including boiling point, density, and refractive index. Detailed methodologies for these estimations are provided. Furthermore, this document outlines standard experimental protocols for the laboratory determination of these properties, offering a framework for empirical verification. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be working with or synthesizing (7-Bromoheptyl)benzene.

Introduction

(7-Bromoheptyl)benzene is an organic compound featuring a phenyl group attached to a seven-carbon alkyl chain with a terminal bromine atom. Its structure suggests its potential utility as an intermediate in various organic syntheses, including the formation of more complex molecules with applications in materials science and pharmaceuticals. A thorough understanding of its physical properties is crucial for its synthesis, purification, handling, and application in further research and development. This guide addresses the current lack of documented physical data for (7-Bromoheptyl)benzene by providing robust estimations and outlining the necessary procedures for experimental validation.

Estimated Physical Properties

The physical properties of (7-Bromoheptyl)benzene have been estimated using established group contribution methods. These methods approximate molecular properties by summing the contributions of the individual functional groups within the molecule. The results of these estimations are summarized in Table 1.

Table 1: Estimated Physical Properties of (7-Bromoheptyl)benzene

Property	Estimated Value	Method of Estimation
Molecular Formula	$C_{13}H_{19}Br$	-
Molecular Weight	255.20 g/mol	-
Boiling Point	305.1 °C (578.25 K)	Joback Method
Melting Point	Not Estimated	Joback Method (Note: The Joback method is less reliable for melting point prediction)
Density	1.134 g/cm ³ at 20 °C	GCVOL (Group Contribution for Liquid Volumes)
Refractive Index	1.517 at 20 °C	Molar Refractivity Method
Solubility	Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene, diethyl ether).	General principles of "like dissolves like".

Methodologies for Property Estimation

The estimations presented in Table 1 were derived using the following established group contribution methods. These methodologies provide a reliable, albeit theoretical, foundation for the physical characteristics of (7-Bromoheptyl)benzene in the absence of experimental data.

Boiling Point Estimation via the Joback Method

The Joback method is a widely used group contribution method for the estimation of various thermophysical properties of pure organic compounds. The normal boiling point (T_b) is calculated using the following equation:

$$T_b \text{ (K)} = 198.2 + \sum (N_i \times T_{b,i})$$

Where:

- N_i is the number of occurrences of group i in the molecule.
- T_{b,i} is the contribution of group i to the normal boiling point.

For (7-Bromoheptyl)benzene (C₆H₅(CH₂)₇Br), the contributing groups and their values are:

- 1 x Phenyl group (>C₆H₅)
- 7 x Methylene groups (-CH₂-)
- 1 x Bromo group (-Br)

Density Estimation via the GCVOL Method

The GCVOL (Group Contribution for Liquid Volumes) method is utilized to estimate the molar volume of a liquid, from which the density can be calculated. The molar volume (V_m) is determined by summing the contributions of the constituent groups. The density (ρ) is then calculated as:

$$\rho = M / V_m$$

Where:

- M is the molecular weight.
- V_m is the molar volume, calculated as $\sum (N_i \times V_i)$, where N_i is the number of groups i and V_i is the volume contribution of group i.

The necessary group contributions for the phenyl, methylene, and bromo groups are sourced from established GCVOL parameter tables.

Refractive Index Estimation via Molar Refractivity

The refractive index can be estimated from the molar refractivity (R_m), which is an additive property calculated from group contributions. The Lorentz-Lorenz equation relates molar refractivity to the refractive index (n) and molar volume (V_m):

$$R_m = [(n^2 - 1) / (n^2 + 2)] \times V_m$$

The molar refractivity is first calculated by summing the contributions of the individual groups ($R_m = \sum N_i R_i$). With the estimated molar volume from the GCVOL method, the refractive index can then be determined.

Experimental Protocols for Physical Property Determination

To supplement and validate the estimated values, the following standard laboratory procedures are recommended for the experimental determination of the physical properties of (7-Bromoheptyl)benzene.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- **Simple Distillation Method:** This is a suitable method if a sufficient quantity of the substance (typically > 5 mL) is available. The sample is heated in a distillation apparatus, and the temperature at which the liquid consistently distills is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
- **Micro Boiling Point Determination (Thiele Tube Method):** For smaller sample volumes (0.1-0.5 mL), the Thiele tube method is appropriate. A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted into it. The apparatus is heated in an oil bath within a Thiele tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.

Density Determination using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of density.[\[1\]](#)[\[2\]](#)

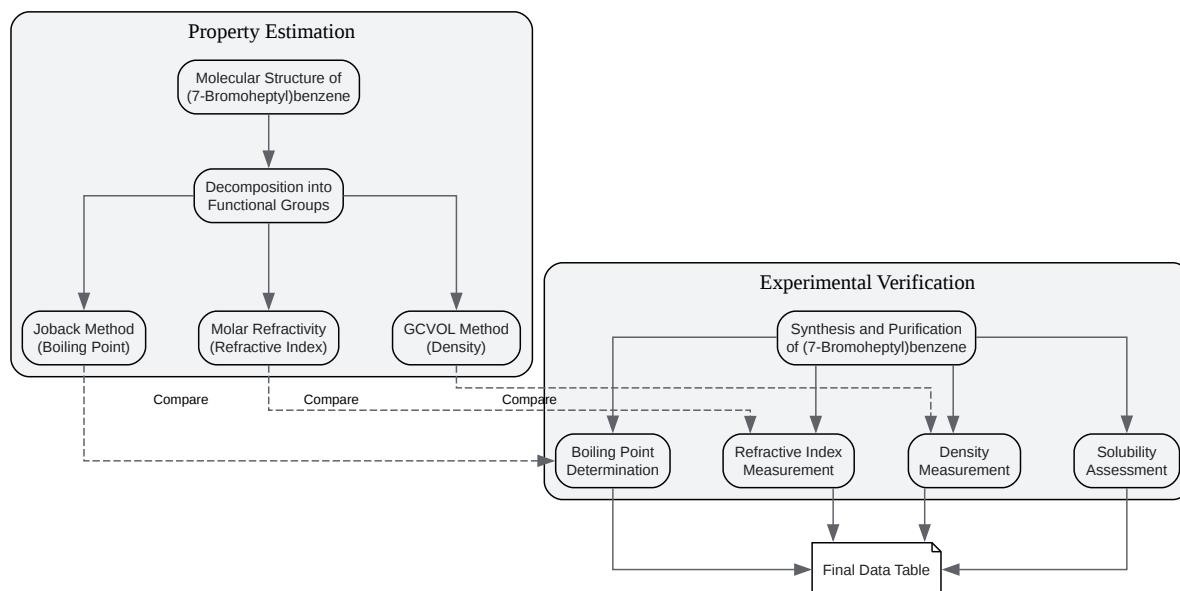
- Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed (m_1). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total mass is weighed (m_2). The volume of the pycnometer (V) can be calculated.
- Measurement: The pycnometer is emptied, dried, and filled with (7-Bromoheptyl)benzene at the same temperature. The total mass is then weighed (m_3).
- Calculation: The density of (7-Bromoheptyl)benzene (ρ) is calculated using the formula: $\rho = (m_3 - m_1) / V$.

Refractive Index Measurement using an Abbe Refractometer

An Abbe refractometer is an optical instrument used to measure the refractive index of liquids.[\[3\]](#)

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.
- Measurement: A few drops of (7-Bromoheptyl)benzene are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Solubility Determination


A qualitative assessment of solubility can be performed to confirm the expected behavior.

- Procedure: To a small, known volume of a solvent (e.g., 1 mL) in a test tube, add a small, measured amount of (7-Bromoheptyl)benzene (e.g., 0.1 mL).

- Observation: The mixture is agitated, and the formation of a homogeneous solution (soluble) or the persistence of separate layers or cloudiness (insoluble) is observed.
- Solvents: This procedure should be repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, toluene, and hexane.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for determining the physical properties of a compound like (7-Bromoheptyl)benzene, combining predictive methods with experimental verification.

[Click to download full resolution via product page](#)

Workflow for Physical Property Determination

Conclusion

While experimental data for (7-Bromoheptyl)benzene is not readily available in the current literature, this technical guide provides a robust set of estimated physical properties based on established group contribution methods. The detailed methodologies for both the theoretical estimations and the standard experimental verification protocols offer a comprehensive framework for researchers and scientists. The provided workflow diagram further clarifies the logical progression from theoretical prediction to empirical validation. This guide serves as a foundational resource for the safe handling, purification, and application of (7-Bromoheptyl)benzene in future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fedors Group Contribution Method (thermo.group_contribution.fedors) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 2. Extension and revision of the group contribution method GCVOL for the prediction of pure compound liquid densities | Semantic Scholar [semanticscholar.org]
- 3. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (7-Bromoheptyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273157#physical-properties-of-7-bromoheptyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com